molecular formula C23H19N5O B2849023 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide CAS No. 1795189-70-6

2-(1H-1,3-benzodiazol-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide

Cat. No.: B2849023
CAS No.: 1795189-70-6
M. Wt: 381.439
InChI Key: HCMNBXUWMWVMPH-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 1H-benzo[d]imidazole with 2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenylamine in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways, leading to effects such as apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,3-benzodiazol-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzimidazole and imidazo[1,2-a]pyridine moieties makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O/c1-16-7-6-12-27-13-20(26-23(16)27)17-8-2-3-9-18(17)25-22(29)14-28-15-24-19-10-4-5-11-21(19)28/h2-13,15H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMNBXUWMWVMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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